molecular formula C11H14ClF2N B1418074 4-(3,5-Difluorophenyl)Piperidine Hydrochloride CAS No. 1004618-89-6

4-(3,5-Difluorophenyl)Piperidine Hydrochloride

Cat. No.: B1418074
CAS No.: 1004618-89-6
M. Wt: 233.68 g/mol
InChI Key: PHJMPFBDUAVODB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(3,5-Difluorophenyl)Piperidine Hydrochloride typically involves the reaction of 3,5-difluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-(3,5-Difluorophenyl)Piperidine Hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-(3,5-Difluorophenyl)Piperidine Hydrochloride is widely used in scientific research for various applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)Piperidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The fluorine atoms enhance its binding affinity and selectivity towards these targets, influencing various biological pathways .

Comparison with Similar Compounds

4-(3,5-Difluorophenyl)Piperidine Hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and applications of this compound.

Properties

IUPAC Name

4-(3,5-difluorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N.ClH/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8;/h5-8,14H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJMPFBDUAVODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661379
Record name 4-(3,5-Difluorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004618-89-6
Record name 4-(3,5-Difluorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,5-Difluorophenyl)Piperidine Hydrochloride
Reactant of Route 2
4-(3,5-Difluorophenyl)Piperidine Hydrochloride
Reactant of Route 3
4-(3,5-Difluorophenyl)Piperidine Hydrochloride
Reactant of Route 4
4-(3,5-Difluorophenyl)Piperidine Hydrochloride
Reactant of Route 5
4-(3,5-Difluorophenyl)Piperidine Hydrochloride
Reactant of Route 6
4-(3,5-Difluorophenyl)Piperidine Hydrochloride

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